molecular formula C14H12N6O2S3 B2593403 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392319-00-5

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2593403
CAS No.: 392319-00-5
M. Wt: 392.47
InChI Key: AWTVOKVDJVKNGX-UHFFFAOYSA-N
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Description

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a sophisticated synthetic compound featuring a bisthiadiazole architecture, positioning it as a molecule of significant interest in early-stage drug discovery and biochemical probe development. Its core structure, incorporating two 1,3,4-thiadiazole heterocycles, is a known pharmacophore in medicinal chemistry, frequently associated with the inhibition of various kinase targets https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278614/ . Researchers are investigating this compound primarily for its potential to modulate intracellular signaling cascades relevant in oncology, with a proposed mechanism of action involving the competitive binding to the ATP-binding pocket of specific protein kinases, thereby disrupting phosphorylation events that drive cellular proliferation and survival. The strategic incorporation of the benzamide moiety further enhances its potential for target engagement and selectivity. This reagent serves as a critical tool for scientists exploring the structure-activity relationships (SAR) of bisthiadiazole derivatives and for validating novel kinase targets in cellular models of disease. Its primary research value lies in enabling the elucidation of complex signal transduction pathways and providing a chemical scaffold for the design of next-generation therapeutic agents.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S3/c1-8-17-18-12(24-8)15-10(21)7-23-14-20-19-13(25-14)16-11(22)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,18,21)(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTVOKVDJVKNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Methyl Group: The 5-methyl group is introduced via alkylation reactions, using methyl iodide or similar reagents.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often involving amines and appropriate leaving groups.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with benzoyl chloride or a similar benzamide precursor under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and thiol groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The 1,3,4-thiadiazole moiety, integral to the structure of this compound, is known for its diverse biological activities. Research has demonstrated that derivatives of this moiety exhibit properties such as:

  • Antimicrobial : Effective against various pathogens.
  • Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anticonvulsant : Reducing seizure activity in animal models.

Antimicrobial Applications

The antimicrobial properties of thiadiazole derivatives have been extensively studied. For instance, a review highlighted that compounds containing the 1,3,4-thiadiazole scaffold possess significant antibacterial and antifungal activities. Specific derivatives have been shown to combat drug-resistant strains of bacteria and fungi effectively .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget PathogenActivity LevelReference
MegazolTrypanosoma spp.High
Various DerivativesStaphylococcus aureusModerate

Anticancer Research

Thiadiazole derivatives have gained attention for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against neuroblastoma and prostate cancer cell lines, showing promising results .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer TypeEfficacy LevelReference
Thiadiazole Derivative ANeuroblastomaModerate
Thiadiazole Derivative BProstate CancerHigh

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has also been documented. Research indicates that modifications to the thiadiazole ring can enhance its effectiveness as an anticonvulsant agent. In vivo studies using animal models demonstrated significant reduction in seizure frequency when treated with certain derivatives .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

Compound NameModel UsedEfficacy LevelReference
Compound XPTZ-induced seizuresHigh
Compound YMES modelModerate

Mechanism of Action

The mechanism of action of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may enhance binding affinity to certain proteins, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives functionalized with benzamide or acetamide groups. Key structural variations among analogues include:

Compound Name / ID (from Evidence) Core Structure Substituents Key Features
Target Compound Benzamide + dual thiadiazoles - Thioethyl bridge
- 5-methyl-thiadiazole
Dual thiadiazole system enhances rigidity and potential π-π stacking
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) Acetamide + single thiadiazole - Methylthio group Simpler structure; higher yield (79%) and melting point (158–160°C) compared to analogues with bulkier substituents
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) Benzamide + thiadiazole - Piperidine-substituted thioethyl Enhanced solubility due to piperidine; lower yields (68–85%) compared to methyl/ethylthio derivatives
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Acetamide + dual thiadiazoles - Ethyl group
- p-Tolylamino
IC₅₀ = 0.034–0.084 mmol/L against cancer cells; dual thiadiazole system linked via thioether
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5e) Acetamide + single thiadiazole - 4-Chlorobenzylthio Moderate anticancer activity; bulky substituent reduces yield (74%)

Physicochemical Properties

  • Melting Points: Bulkier substituents (e.g., benzylthio in 5h) lower melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f: 158–160°C) due to reduced crystallinity .
  • Synthetic Yields: Microwave-assisted synthesis (e.g., N-((5-substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide) achieves higher yields (72–88%) than conventional methods (e.g., 74% for 5e) .

Spectroscopic Characterization

  • NMR/IR Data :
    • Thiadiazole rings and thioether bridges are confirmed by IR (C=N stretch ~1600 cm⁻¹) and ¹H-NMR (δ 2.50–3.50 ppm for methyl/methylene groups) .
    • Benzamide carbonyls appear at ~1680 cm⁻¹ in IR and δ 165–170 ppm in ¹³C-NMR .

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article delves into the biological activity of this specific compound, summarizing key findings from recent research.

Anticancer Activity

Thiadiazole derivatives, including the compound of interest, have shown promising anticancer properties. Research indicates that these compounds can inhibit DNA and RNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation. For instance, studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit selective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamideA549 (Lung)7.4
5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG2 (Liver)4.37
1,3,4-thiadiazole derivativesK562 (Leukemia)25.75

These findings suggest that the thiadiazole scaffold may interact with critical biological targets involved in tumorigenesis.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been well-documented. The compound has shown activity against a range of pathogens:

Activity TypeTarget OrganismReference
AntibacterialE. coli, S. aureus
AntifungalA. niger, Aspergillus fumigatus
AntiviralVarious viruses (mechanism similar to acyclovir)

The presence of the thiadiazole ring enhances the interaction with biological targets such as kinases and enzymes involved in microbial metabolism.

Anti-inflammatory and Analgesic Effects

Research has indicated that certain thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammation and pain perception. For example, they have been shown to reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase activity.

The mechanisms underlying the biological activities of thiadiazole derivatives are varied and include:

  • Inhibition of Enzyme Activity : Many thiadiazoles act as inhibitors of key enzymes such as carbonic anhydrase and phosphodiesterase.
  • Interference with Nucleic Acid Synthesis : Compounds may disrupt RNA and DNA synthesis in cancer cells.
  • Receptor Modulation : Some derivatives act as antagonists at adenosine receptors, which play a role in various physiological processes including inflammation and tumor growth.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of a series of 1,3,4-thiadiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity profiles:

  • Compound A : Exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells.
  • Compound B : Showed enhanced activity with an IC50 value of 6 µM against HeLa cervical cancer cells.

These findings highlight the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The study found that:

  • Compound C : Demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL.

This underscores the potential for developing new antimicrobial agents based on the thiadiazole scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like benzoyl chloride or substituted acetamides. A general protocol includes:

  • Step 1 : Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the intermediate thioether linkage .

  • Step 2 : Coupling with benzamide derivatives under reflux in ethanol or acetone, using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution .

  • Critical Conditions : Solvent polarity (ethanol vs. acetone), reaction time (3–24 hours), and temperature (reflux at 70–80°C) significantly impact yield. Purification via recrystallization from ethanol or acetic acid improves purity (yields: 70–97%) .

    Table 1: Representative Synthesis Conditions

    StepReactantsSolventCatalystYield (%)Reference
    1Chloroacetyl chloride + 5-methyl-1,3,4-thiadiazol-2-amineEthanolNone76–85
    2Intermediate + Benzamide derivativeAcetoneK₂CO₃70–97

Q. Which spectroscopic techniques are critical for confirming the structure, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1640–1680 cm⁻¹ and thiadiazole ring vibrations at 1480–1520 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
  • Thiadiazole NH protons at δ 10.2–10.7 ppm (exchangeable).
  • Benzamide aromatic protons at δ 7.5–8.0 ppm and methyl groups at δ 2.3–2.6 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) matched to the theoretical molecular weight (e.g., m/z 481.52 for C₂₂H₂₃N₇O₄S derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Variability in bioactivity (e.g., IC₅₀ values for anticancer assays) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa), incubation times (24–72 hours), or compound solubility in DMSO/PBS .
  • Data Normalization : Use internal controls (e.g., cisplatin as a positive control) and replicate experiments (n ≥ 3) to validate dose-response curves .
  • Structural Confirmation : Ensure batch-to-batch consistency via HPLC purity checks (>95%) to rule out impurities affecting activity .

Q. What computational strategies predict binding affinity with target proteins, and how do they correlate with experimental results?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR or VEGFR-2). Key parameters include:
  • Grid box centered on the ATP-binding pocket.
  • Scoring functions (e.g., Gibbs free energy ΔG) to rank poses .
  • Validation : Compare docking-predicted binding energies (e.g., −8.5 to −10.2 kcal/mol) with experimental IC₅₀ values. For example, a ΔG of −9.6 kcal/mol correlates with IC₅₀ = 12 µM in MCF-7 cells .

Q. What are the challenges in achieving regioselectivity during synthesis of disubstituted thiadiazoles?

  • Methodological Answer : Competing reaction pathways (e.g., N- vs. S-alkylation) require:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during thioether formation .
  • Catalyst Optimization : Anhydrous conditions with K₂CO₃ minimize side reactions in acetone .
  • Monitoring : TLC (silica gel, chloroform:acetone 3:1) tracks regioselectivity; Rf = 0.12–0.2 for desired products .

Q. How do modifications to the benzamide or thiadiazole moieties affect pharmacokinetics?

  • Methodological Answer :

  • Benzamide Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. LogP values increase by 0.5–1.0 units with hydrophobic substituents .
  • Thiadiazole Modifications : Methyl groups at the 5-position improve membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .
  • In Vitro Validation : Hepatic microsome assays (human/rat) quantify metabolic half-life (t₁/₂), while MDCK cells assess blood-brain barrier penetration .

Key Notes

  • Contradictions in Evidence : and report divergent yields (70% vs. 97%) for similar steps, likely due to solvent purity or catalyst ratios.

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